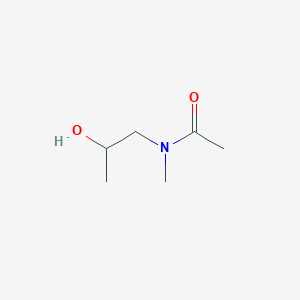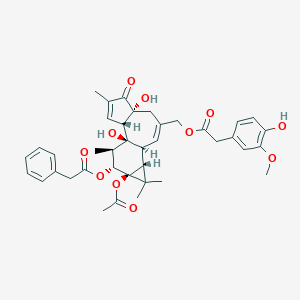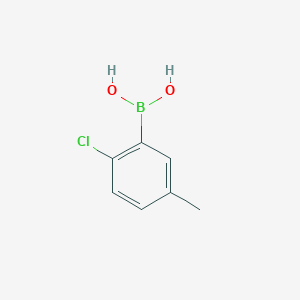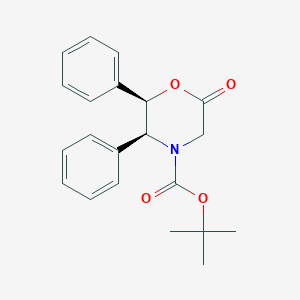
(S)-2-Hydroxy-3-heptynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxy-3-heptynenitrile, also known as (S)-3-hydroxy-2-heptynenitrile, is a chemical compound that belongs to the category of α-hydroxynitriles. It is a chiral molecule that has a unique structure and properties. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic chemistry, biochemistry, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-3-heptynenitrile involves the formation of a covalent bond between the nitrile group of the compound and the active site of the enzyme. This covalent bond disrupts the normal functioning of the enzyme and inhibits its activity. The exact mechanism of inhibition may vary depending on the enzyme being targeted.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and antibacterial properties. In addition, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In vivo studies have shown that this compound has potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The synthesis of (S)-2-Hydroxy-3-heptynenitrile is relatively straightforward and can be performed using standard laboratory equipment. The use of a chiral catalyst ensures high enantiomeric excess and good yield. However, the inhibition activity of this compound may vary depending on the enzyme being targeted, and further studies are needed to determine the exact mechanism of inhibition.
Future Directions
There are several potential future directions for the study of (S)-2-Hydroxy-3-heptynenitrile. One area of interest is the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have potential neuroprotective effects, and further studies are needed to determine its efficacy in vivo. Another area of interest is the development of new food preservatives. This compound has been shown to have antioxidant and antibacterial properties, making it a potential candidate for the development of new food preservatives. Finally, the study of the mechanism of inhibition of this compound may lead to the development of new enzyme inhibitors for various applications.
Synthesis Methods
The synthesis of (S)-2-Hydroxy-3-heptynenitrile involves the reaction of hept-3-yn-2-one with hydroxylamine-O-sulfonic acid (HOSA) in the presence of a chiral catalyst. This method yields the desired product in high enantiomeric excess and good yield. The chiral catalyst used in this reaction is typically a chiral ligand that coordinates with a transition metal catalyst to form an asymmetric catalyst. The resulting catalyst selectively catalyzes the reaction of hept-3-yn-2-one with HOSA to form this compound.
Scientific Research Applications
(S)-2-Hydroxy-3-heptynenitrile has been extensively studied for its potential applications in various fields. In organic chemistry, this compound has been used as a chiral building block for the synthesis of other chiral molecules. In biochemistry, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This inhibition activity makes it a potential candidate for the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and melanoma. In addition, this compound has been shown to have antioxidant and antibacterial properties, making it a potential candidate for the development of new food preservatives.
properties
CAS RN |
160754-12-1 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
(2S)-2-hydroxyhept-3-ynenitrile |
InChI |
InChI=1S/C7H9NO/c1-2-3-4-5-7(9)6-8/h7,9H,2-3H2,1H3/t7-/m0/s1 |
InChI Key |
OFUVNDIIZKZBAZ-ZETCQYMHSA-N |
Isomeric SMILES |
CCCC#C[C@@H](C#N)O |
SMILES |
CCCC#CC(C#N)O |
Canonical SMILES |
CCCC#CC(C#N)O |
synonyms |
(S)-2-HYDROXY-3-HEPTYNENITRILE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)








![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)


![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)